molecular formula C21H20ClN3O B2967152 N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine CAS No. 1251566-38-7

N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2967152
CAS No.: 1251566-38-7
M. Wt: 365.86
InChI Key: IHJPABJAIDTJHK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 4-chlorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the pyrrolidine-1-carbonyl group: This can be done through an amide coupling reaction using pyrrolidine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects through:

    Inhibition of enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    DNA intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline: The parent compound of the quinoline family.

    4-chloroaniline: A related compound with a similar phenyl group.

Uniqueness

N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[4-(4-chloroanilino)-6-methylquinolin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-14-4-9-18-17(12-14)19(23-16-7-5-15(22)6-8-16)13-20(24-18)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJPABJAIDTJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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